4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide is an organic compound characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, and a butanamide group linked to a methoxy-nitrophenyl ring
Scientific Research Applications
4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide typically involves multiple steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable base, such as pyridine, to form the sulfonyl chloride intermediate.
Coupling with the amine: The sulfonyl chloride intermediate is then reacted with 4-methoxy-2-nitroaniline in the presence of a base, such as triethylamine, to form the desired butanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Affecting cellular pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-((4-chlorophenyl)sulfonyl)-N-(4-methoxyphenyl)butanamide: Similar structure but lacks the nitro group.
4-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)butanamide: Similar structure but lacks the methoxy group.
Uniqueness
4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide is unique due to the presence of both the methoxy and nitro groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(4-methoxy-2-nitrophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O6S/c1-26-13-6-9-15(16(11-13)20(22)23)19-17(21)3-2-10-27(24,25)14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWOSIKQEKWMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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